

Technical Support Center: Chlorotris(triethylsilyl)silane Purification

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Compound of Interest

Compound Name: Chlorotris(triethylsilyl)silane

CAS No.: 30432-47-4

Cat. No.: B15088452

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Ticket ID: TESS-PUR-001 Status: Active Specialist: Senior Application Scientist, Organosilicon Division[1]

Diagnostic Triage: Identify Your Impurity

Before selecting a purification method, use this FAQ to identify the nature of your contamination.

Q1: My product is a cloudy liquid, but it should be a solid/crystalline mass. What happened?

Diagnosis:Hydrolysis (Silanol Formation). The Si-Cl bond in hypersilyl chlorides is highly susceptible to moisture.[1]

- The Chemistry:

[1]

- The Sign: The cloudiness is often ammonium salts (if amine bases were used) or the silanol itself precipitating.
- NMR Check: Look for a broad singlet in NMR (variable shift depending on concentration/solvent) corresponding to the -OH proton.^[1]
- Solution: See Protocol B (Crystallization). Silanols are much more polar than the chloride and can be removed via solubility differential.^[1]

Q2: I see a second set of ethyl signals in my NMR, but no -OH peak.

Diagnosis: Homocoupling (Disilane Contamination). During synthesis (often via silyllithium reagents), "Wurtz-type" coupling can occur.^[1]

- The Impurity: Hexakis(triethylsilyl)disilane or similar dimers.^[1]
- The Sign: These are chemically inert and have very similar solubility to your product.^[1]
- Solution: Protocol A (Vacuum Sublimation/Distillation). The dimer has a significantly higher molecular weight and boiling point than the chloride.

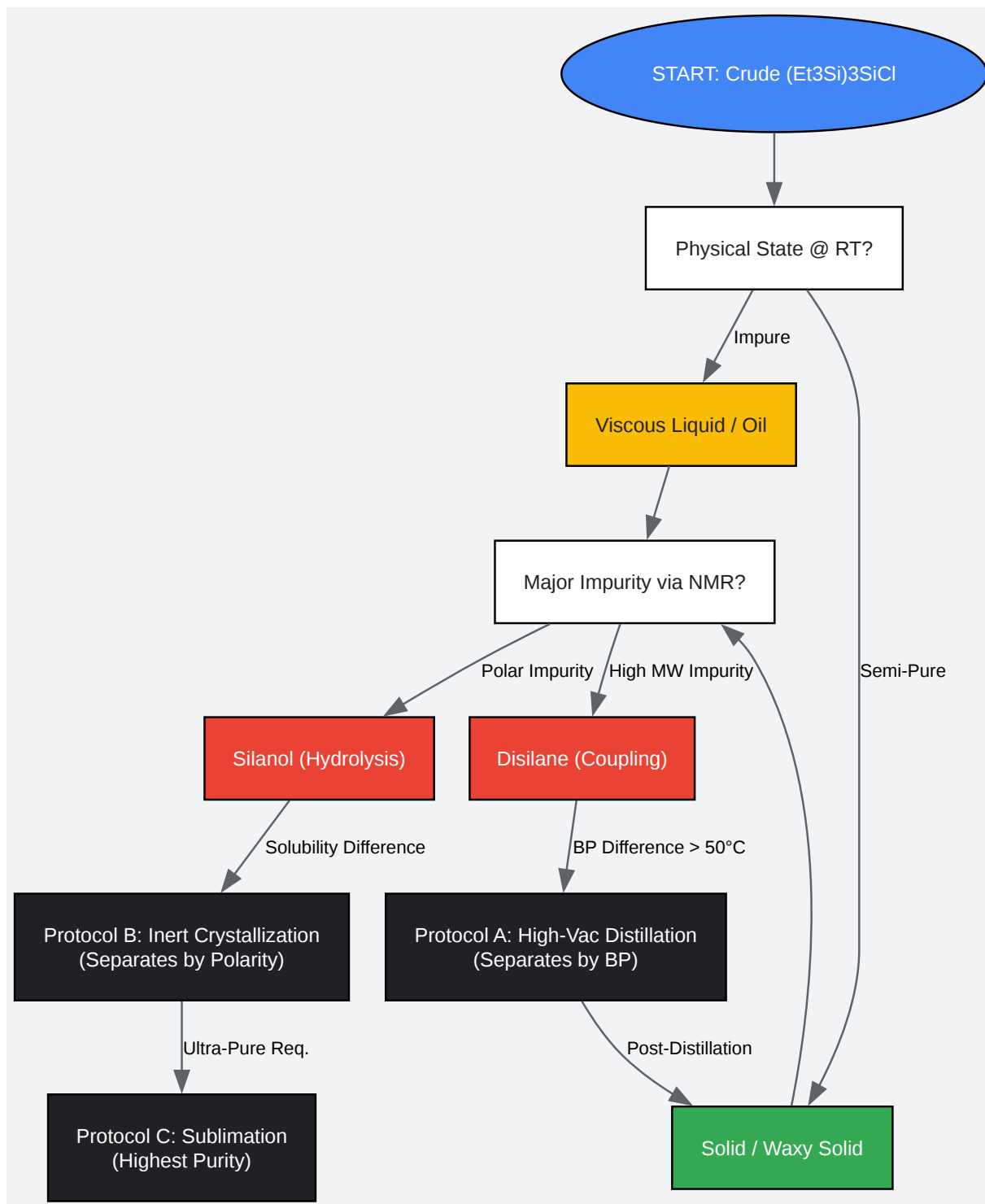
Q3: My material is turning yellow/brown.

Diagnosis: Metal Contamination or Oxidation.

- The Cause: Residual Lithium or Magnesium salts from the silylation step, or oxidation of the Si-Si backbone.
- Solution: Filtration through a Celite pad under inert atmosphere (Argon), followed by Protocol B.

Purification Decision Matrix (Workflow)

Use the following logic flow to determine the correct purification route for your specific contaminant profile.



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Caption: Decision tree for selecting purification method based on physical state and impurity profile.

Experimental Protocols

Protocol A: High-Vacuum Fractional Distillation

Best for: Removing high-molecular-weight dimers and residual solvents.[1]

Prerequisites:

- Vacuum: High vacuum line (< 0.1 mmHg) is mandatory.[1] The MW of is approx. 409 g/mol .[1] Atmospheric distillation will cause thermal decomposition.[1]
- Glassware: Short-path distillation head (Vigreux column recommended if separation from is needed).[1]

Step-by-Step:

- Setup: Flame-dry all glassware under vacuum. Backfill with Argon.[1]
- Loading: Transfer the crude oil to the boiling flask via cannula. Add a magnetic stir bar (do not use boiling chips in vacuum).[1]
- Degassing: Stir at room temperature under dynamic vacuum for 30 minutes to remove volatile solvents (pentane/THF).
- Heating: Use an oil bath. Slowly ramp temperature.
 - Note: The "Trimethyl" analog boils at ~93°C (12 Torr).[1] The "Triethyl" variant will boil significantly higher.[1] Expect 130°C–150°C at 0.5 mmHg.[1]
- Collection: Discard the first fraction (volatile silanes). Collect the main fraction.
 - Critical Check: If the temperature spikes suddenly, you are likely distilling the disilane dimer. Stop immediately.

Protocol B: Low-Temperature Recrystallization (Inert)

Best for: Removing Silanols (hydrolysis products) and final polishing.[1]

Theory: Hypersilyl chlorides are highly soluble in non-polar solvents (Pentane/Hexane) at room temperature but precipitate at low temperatures.[1] Silanols are more polar and will remain in solution or precipitate distinctly.[1]

Step-by-Step:

- Dissolution: In a Schlenk flask under Argon, dissolve the crude solid in the minimum amount of dry Pentane or Hexane at room temperature.
 - Ratio: Approx 2-3 mL solvent per gram of solid.[1]
- Filtration: If the solution is cloudy (salt residues), filter via a cannula filter (fritted glass tip) into a fresh, dry Schlenk flask.
- Cooling: Place the flask in a -78°C bath (Dry Ice/Acetone).
- Precipitation: Allow to stand for 2-4 hours. The chloride should crystallize as white needles or a waxy solid.[1]
- Supernatant Removal: Use a syringe or cannula to carefully remove the supernatant (which contains the impurities) while keeping the flask cold.[1]
- Drying: Allow the solid to warm to room temperature under vacuum to remove residual solvent.[1]

Protocol C: Sublimation (The "Gold Standard")

Best for: Analytical standards or crystallography.

- Place the semi-pure solid in a sublimation cold-finger apparatus.[1]
- Apply high vacuum (< 0.05 mmHg).[1]
- Heat the bottom flask to 60-80°C (below the melting point).

- Cool the finger with dry ice/acetone.[1]
- Pure product will sublime onto the cold finger, leaving non-volatile oxides and salts at the bottom.[1]

Physical Data & Reference Table

Property	Chlorotris(trimethylsilyl)silane (Reference)	Chlorotris(triethylsilyl)silane (Target)	Note
Formula			Increased steric bulk in Target.[1]
MW	283.11 g/mol	~409.35 g/mol	Higher MW requires higher vac/temp.[1]
State (RT)	Waxy Solid (MP ~50°C)	Solid	Likely MP > 50°C due to mass.[1]
Sensitivity	High (Hydrolysis)	Extreme (Hydrolysis)	Steric bulk slows hydrolysis slightly, but still rapid.[1]
Key Ref	Chatgililoglu [1]	Chatgililoglu [1], Marschner [2]	Synthesis analogous to TMS variant.[1]

References

- Chatgililoglu, C., et al. (2018).[1][2] "Thirty Years of (TMS)₃SiH: A Milestone in Radical-Based Synthetic Chemistry." *Chemical Reviews*. [1][3]
 - Context: This review covers the synthesis and purification of the entire class of hypersilyl reagents, including the ethyl analogs.
- Dickhaut, J., & Giese, B. (1992).[1][2] "Tris(trimethylsilyl)silane." [1][2][3][4][5][6] *Organic Syntheses*. [1]
 - Context: Provides the foundational protocol for chlorination and purification of tris(silyl)silanes, which is directly adaptable to the triethyl variant.

- Marschner, C. (2005).[1] "Preparation and Reactions of Polysilanyl Anions and Dianions." European Journal of Inorganic Chemistry. [1]
 - Context: Detailed mechanistic insight into the formation of impurities (disilanes) during the synthesis of bulky silyl chlorides.

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